![molecular formula C8H13F3N2O B13200560 1-[3-Amino-4-(trifluoromethyl)piperidin-1-yl]ethan-1-one](/img/structure/B13200560.png)
1-[3-Amino-4-(trifluoromethyl)piperidin-1-yl]ethan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[3-Amino-4-(trifluoromethyl)piperidin-1-yl]ethan-1-one is a chemical compound with the molecular formula C8H13F3N2O It is a piperidine derivative, characterized by the presence of an amino group and a trifluoromethyl group attached to the piperidine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-[3-Amino-4-(trifluoromethyl)piperidin-1-yl]ethan-1-one typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-(trifluoromethyl)piperidine and ethyl acetate.
Formation of Intermediate: The initial step involves the reaction of 4-(trifluoromethyl)piperidine with ethyl acetate under basic conditions to form an intermediate compound.
Amination: The intermediate is then subjected to amination using ammonia or an amine source to introduce the amino group at the desired position.
Purification: The final product is purified using standard techniques such as recrystallization or chromatography to obtain this compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity, and the use of automated systems for monitoring and control is common to maintain consistency and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
1-[3-Amino-4-(trifluoromethyl)piperidin-1-yl]ethan-1-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to obtain reduced derivatives.
Substitution: The amino group in the compound can participate in nucleophilic substitution reactions with electrophiles, leading to the formation of substituted products.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents under inert atmosphere.
Substitution: Various electrophiles such as alkyl halides, acyl chlorides; reactions are conducted in the presence of a base or catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions result in the formation of various substituted derivatives.
Applications De Recherche Scientifique
1-[3-Amino-4-(trifluoromethyl)piperidin-1-yl]ethan-1-one has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, analgesic, or anticancer activities.
Industry: Utilized in the development of agrochemicals, polymers, and other industrial products.
Mécanisme D'action
The mechanism of action of 1-[3-Amino-4-(trifluoromethyl)piperidin-1-yl]ethan-1-one involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or modulator of enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-[3-Amino-4-(trifluoromethyl)piperidin-1-yl]ethan-1-one can be compared with other piperidine derivatives, such as:
1-(4-Trifluoromethylpiperidin-1-yl)ethanone: Lacks the amino group, resulting in different chemical and biological properties.
3-Amino-4-(trifluoromethyl)piperidine: Similar structure but without the ethanone moiety, affecting its reactivity and applications.
4-(Trifluoromethyl)piperidine: Lacks both the amino and ethanone groups, leading to distinct chemical behavior.
Uniqueness
The presence of both the amino and trifluoromethyl groups in this compound imparts unique chemical properties, such as increased reactivity and potential for diverse chemical modifications. This makes it a valuable compound for various research and industrial applications.
Propriétés
Formule moléculaire |
C8H13F3N2O |
|---|---|
Poids moléculaire |
210.20 g/mol |
Nom IUPAC |
1-[3-amino-4-(trifluoromethyl)piperidin-1-yl]ethanone |
InChI |
InChI=1S/C8H13F3N2O/c1-5(14)13-3-2-6(7(12)4-13)8(9,10)11/h6-7H,2-4,12H2,1H3 |
Clé InChI |
ADWMZALFYJTDMF-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)N1CCC(C(C1)N)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


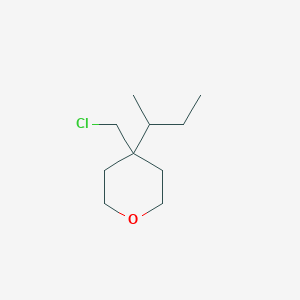



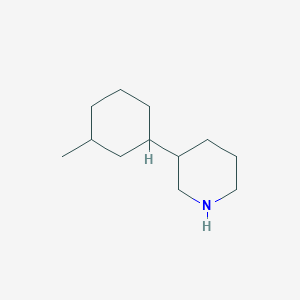
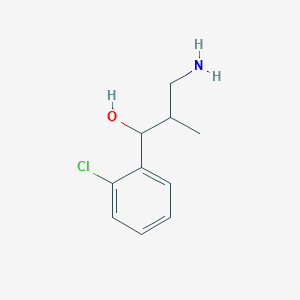

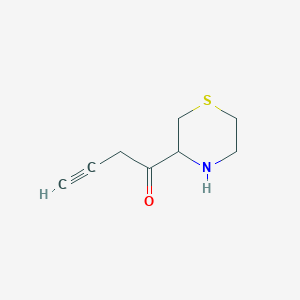

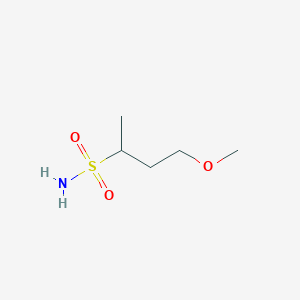


![4-(8-Azabicyclo[3.2.1]octan-3-yl)piperazin-2-one](/img/structure/B13200556.png)
![3-Bromo-2-([1-(bromomethyl)cyclopropyl]methyl)thiophene](/img/structure/B13200565.png)
